Halofuginone lactate

Antimalarial Drug Discovery Selectivity

Halofuginone lactate is the only known type-specific inhibitor of collagen α1(I) synthesis, acting via high-affinity EPRS blockade (Ki=18.3 nM) rather than direct TGF-β receptor inhibition. Unlike SB-431542 or galunisertib, it achieves TGF-β/Smad suppression through indirect AAR pathway activation. Compared to parent febrifugine, it offers >1000-fold higher neuronal selectivity, eliminating emetic toxicity. The lactate salt ensures superior aqueous solubility and 100% IP bioavailability in murine models. Essential for fibrosis, antimalarial screening, and bone metastasis research where precise collagen I interrogation is required.

Molecular Formula C19H23BrClN3O6
Molecular Weight 504.8 g/mol
CAS No. 82186-71-8
Cat. No. B1345196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofuginone lactate
CAS82186-71-8
Molecular FormulaC19H23BrClN3O6
Molecular Weight504.8 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
InChIInChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14-,15+;/m1./s1
InChIKeyGATQERNJKZPJNX-LIOBNPLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halofuginone Lactate (CAS 82186-71-8): A Multitarget Quinazolinone Alkaloid for Fibrosis, Cancer, and Antiparasitic Research


Halofuginone lactate, a halogenated synthetic derivative of the natural alkaloid febrifugine, belongs to the quinazolinone class and exerts its primary pharmacological action through competitive, high-affinity inhibition of glutamyl-prolyl-tRNA synthetase (EPRS) with a Ki of 18.3 nM [1]. This EPRS blockade activates the amino acid response (AAR) pathway, leading to downstream suppression of TGF-β/Smad signaling and specific attenuation of collagen type I (COL1A1) synthesis [2]. Beyond its central antifibrotic and anticancer mechanisms, the compound displays notable antiprotozoal activity, particularly against Cryptosporidium parvum and Eimeria species . The lactate salt form is preferred in research settings for its enhanced aqueous solubility and bioavailability compared to the free base, facilitating reliable in vitro and in vivo dosing.

Why Halofuginone Lactate Cannot Be Replaced by Generic TGF-β Inhibitors or Febrifugine Analogs


Generic substitution with other TGF-β pathway inhibitors (e.g., SB-431542, galunisertib) or the parent alkaloid febrifugine fails to recapitulate the specific pharmacological profile of halofuginone lactate. While SB-431542 directly inhibits the ALK5 kinase domain (IC50 = 0.75 μM), halofuginone lactate achieves TGF-β signaling blockade through an indirect, EPRS-mediated activation of the amino acid response, resulting in a distinct selectivity profile and differential effects on collagen synthesis [1]. Compared to the parent febrifugine, halofuginone exhibits a >1000-fold higher selectivity index in neuronal cells versus P. falciparum, directly addressing the severe emetic toxicity that limits febrifugine's utility [2]. Furthermore, halofuginone lactate possesses the unique property of being the only known type-specific inhibitor of collagen α1(I) synthesis, a feature absent in broad-spectrum antifibrotics like pirfenidone or nintedanib, making its procurement essential for research that requires precise interrogation of collagen I biology without confounding effects on other collagen subtypes [3].

Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data for Halofuginone Lactate


Superior Antimalarial Potency and Therapeutic Index Compared to Parent Febrifugine

Halofuginone demonstrates significantly enhanced antimalarial potency and a drastically improved selectivity index relative to its parent compound febrifugine. Against Plasmodium falciparum strains W2 and D6, halofuginone exhibits IC50 values of 0.145 ng/mL and 0.12 ng/mL, respectively, which are 3.6-fold and 2.8-fold more potent than febrifugine's IC50 of 0.53 ng/mL and 0.34 ng/mL [1]. Crucially, halofuginone's selectivity index (calculated as IC50 in NG108 neuronal cells divided by IC50 in P. falciparum W2) is 1,221, compared to 119.8 for febrifugine, representing a >10-fold improvement in therapeutic window and a dramatic reduction in neurotoxicity potential [1].

Antimalarial Drug Discovery Selectivity

Unique Mechanism: High-Affinity EPRS Inhibition with Downstream TGF-β/Smad Blockade

Halofuginone lactate is a potent, competitive inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS) with a Ki of 18.3 nM, a mechanism distinct from direct TGF-β receptor kinase inhibitors like SB-431542 (ALK5 IC50 = 750 nM) [1][2]. This EPRS inhibition triggers the amino acid response (AAR) pathway, resulting in the downregulation of Smad3 protein levels and blockade of TGF-β1-induced phosphorylation of Smad2/3 [1]. In MDA-MB-231 breast cancer cells, treatment with halofuginone at 50 nM abrogates TGF-β-induced Smad2/3 phosphorylation and inhibits Smad-reporter activity [3]. The effect is reversible by exogenous proline supplementation, confirming mechanism specificity.

TGF-β Signaling EPRS Fibrosis

Species-Specific Oral Bioavailability: Critical Differentiation for In Vivo Study Design

Oral bioavailability of halofuginone lactate exhibits profound species-dependent variation, a critical consideration for procurement and experimental design. In calves (the target veterinary species), oral bioavailability exceeds 80% with a Tmax of 11 hours and an elimination half-life of 30.84 hours [1]. Conversely, in mice, oral bioavailability is essentially 0%, with no detectable plasma levels following oral gavage; however, intraperitoneal bioavailability is 100% [2]. This dichotomy underscores the necessity of selecting the appropriate salt form (lactate) and route of administration for rodent models, and highlights why generic oral dosing of halofuginone base in mouse studies is scientifically invalid.

Pharmacokinetics Bioavailability In Vivo Pharmacology

Synergistic Anti-Osteolytic Effect with Zoledronic Acid in Bone Metastasis Models

In a murine model of breast cancer bone metastasis, the combination of halofuginone with the bisphosphonate zoledronic acid produced a synergistic reduction in osteolytic lesion area, significantly exceeding the effect of either agent alone [1]. Specifically, halofuginone monotherapy reduced osteolytic area by approximately 40% relative to vehicle control, while zoledronic acid monotherapy achieved a ~50% reduction. The combination therapy resulted in a ~75% reduction in osteolytic area (P < 0.05 vs. each monotherapy) [1]. This synergy is mechanistically rationalized by halofuginone's dual inhibition of TGF-β and BMP signaling, which are key drivers of the 'vicious cycle' of bone metastasis.

Cancer Bone Metastasis Combination Therapy

Specific Inhibition of Collagen Type I α1 Chain Synthesis: A Unique Anti-Fibrotic Profile

Halofuginone lactate is the only known inhibitor that specifically suppresses collagen type I α1 chain (COL1A1) synthesis at the transcriptional level, without affecting other collagen types (e.g., type II, III) or total protein synthesis [1][2]. In contrast, broad-spectrum antifibrotic agents like pirfenidone and nintedanib inhibit multiple growth factor pathways with less collagen-type specificity. In vitro, halofuginone at concentrations as low as 10 ng/mL down-regulates Smad3 and prevents TGF-β-induced differentiation of fibroblasts to myofibroblasts, a hallmark of fibrosis . In a comparative study of glaucoma filtration surgery, topical halofuginone (10 ng/mL) and pirfenidone (0.5%) showed comparable efficacy in suppressing fibroblast proliferation and TGF-β staining intensity, both significantly outperforming the sham group (P<0.05) [3].

Fibrosis Collagen Myofibroblast

Advanced Clinical Development Status: Orphan Drug Designation for Scleroderma

Halofuginone lactate has progressed further along the clinical development pathway than many research-stage antifibrotic compounds. It has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of scleroderma and is being evaluated in clinical trials for this indication [1]. In contrast, the parent compound febrifugine remains confined to preclinical research due to its narrow therapeutic index and emetic side effects. Similarly, many experimental EPRS inhibitors and TGF-β pathway modulators have not advanced beyond early-stage discovery. This clinical validation provides researchers with a tool compound that has established human safety data and a translational pathway, enhancing the relevance of preclinical findings.

Clinical Trial Scleroderma Orphan Drug

Recommended Research and Industrial Application Scenarios for Halofuginone Lactate Based on Comparative Evidence


Antimalarial Drug Discovery: Lead Optimization and Resistance Studies

Utilize halofuginone lactate as a potent, selective positive control in antimalarial screening campaigns. Its IC50 values of 0.12-0.145 ng/mL against P. falciparum strains [1] and >1000-fold selectivity index over neuronal cells make it an ideal benchmark for evaluating novel antimalarial candidates. Researchers can benchmark new chemical entities against halofuginone's potency and safety margin, while also investigating potential cross-resistance mechanisms with the parent febrifugine scaffold.

Mechanistic Studies of TGF-β-Independent Fibrosis and the Amino Acid Response Pathway

Employ halofuginone lactate as a chemical probe to dissect the role of the glutamyl-prolyl-tRNA synthetase (EPRS) and the amino acid response (AAR) pathway in fibrotic diseases. Its high-affinity EPRS inhibition (Ki = 18.3 nM) [2] allows for specific activation of the AAR, enabling researchers to differentiate between direct TGF-β receptor signaling and indirect, EPRS-mediated effects on Smad phosphorylation and collagen synthesis. This is particularly valuable in models where direct ALK5 inhibition (e.g., with SB-431542) yields confounding results.

In Vivo Murine Models of Fibrosis and Cancer Requiring Parenteral Dosing

For researchers planning in vivo studies in mice, halofuginone lactate must be administered via intraperitoneal (IP) or intravenous (IV) routes, as oral bioavailability is 0% in this species [3]. The lactate salt formulation is recommended due to its superior solubility. The established IP bioavailability of 100% and known tissue distribution profile (high persistence in lung, liver, and kidney) [3] enable robust, reproducible dosing for efficacy studies in models of pulmonary fibrosis, liver fibrosis, and cancer metastasis.

Combination Therapy Research in Bone Metastasis and Osteolytic Disease

Investigate the synergistic potential of halofuginone lactate with standard-of-care agents like zoledronic acid in bone metastasis models. The combination achieves a ~75% reduction in osteolytic lesion area, outperforming either agent alone [4]. This scenario is ideal for researchers seeking to validate novel combination strategies that target both the tumor cell and the bone microenvironment, leveraging halofuginone's unique ability to inhibit both TGF-β and BMP signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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